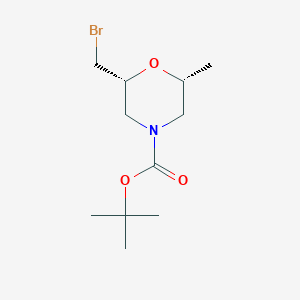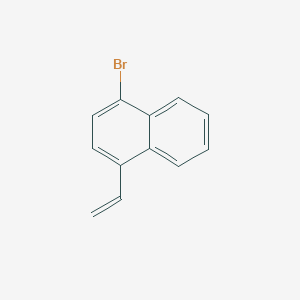
1-Bromo-4-vinylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-vinylnaphthalene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a vinyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-vinylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions: 1-Bromo-4-vinylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used.
Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br₂) can be used for addition to the vinyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Addition Reactions: Products include dibromo derivatives or other addition products depending on the electrophile.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
科学研究应用
1-Bromo-4-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism by which 1-Bromo-4-vinylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the vinyl group provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
相似化合物的比较
- 1-Bromo-2-vinylnaphthalene
- 1-Bromo-3-vinylnaphthalene
- 1-Bromo-4-methylnaphthalene
Comparison: 1-Bromo-4-vinylnaphthalene is unique due to the specific positioning of the bromine and vinyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions. The presence of the vinyl group at the fourth position also makes it distinct from other bromonaphthalene derivatives, potentially offering unique properties in material science and organic synthesis.
属性
IUPAC Name |
1-bromo-4-ethenylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKLDAXYSFGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
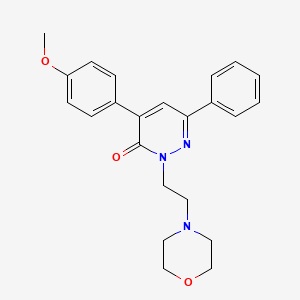
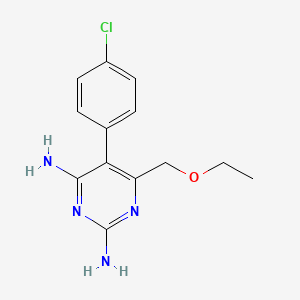
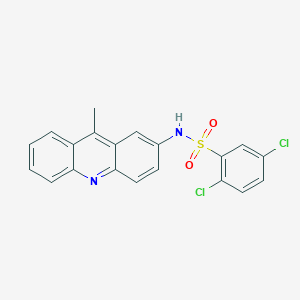
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
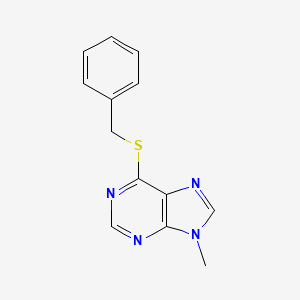

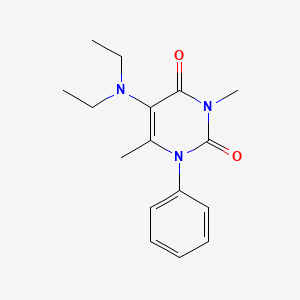
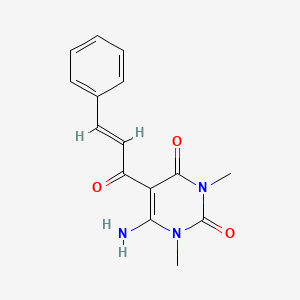

![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
